![molecular formula C11H15Cl2NO2 B3024448 2-[(2-Chloroethyl)amino]ethyl benzoate hcl CAS No. 100129-68-8](/img/structure/B3024448.png)

2-[(2-Chloroethyl)amino]ethyl benzoate hcl

Overview

Description

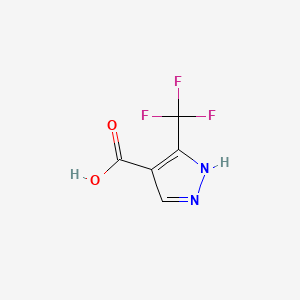

“2-[(2-Chloroethyl)amino]ethyl benzoate hcl” is a chemical compound with the CAS Number: 100129-68-8 . It has a molecular weight of 264.15 and its molecular formula is C11H15Cl2NO2 . The compound is also known by its IUPAC name, 2- ( (2-chloroethyl)amino)ethyl benzoate hydrochloride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H14ClNO2.ClH/c12-6-7-13-8-9-15-11(14)10-4-2-1-3-5-10;/h1-5,13H,6-9H2;1H . This code provides a detailed description of the molecule’s structure, including the positions of the chlorine, nitrogen, and oxygen atoms.Scientific Research Applications

Chemical Properties

“2-[(2-Chloroethyl)amino]ethyl benzoate hydrochloride” has the CAS Number: 100129-68-8 and a molecular weight of 264.15 .

Antiproliferative Activity

In the antiproliferative assay, the compound exhibited 10.3-fold (2.66 μM) and 11.3-fold (1.73 μM) higher potency than suberoylanilide hydroxamic acid (SAHA) in inhibition of A2780 and HepG2 cell growth, respectively . This suggests that the compound could have potential applications in cancer treatment.

Cell Cycle and Apoptosis Induction

Further HepG2 cell-based cell cycle and apoptosis studies revealed that induction of the G2/M phase arrest and cell apoptosis contributes to the antitumor effects of the compound . This could be utilized as a lead compound in the development of bifunctional HDAC inhibitors for the treatment of solid tumors .

Spectrophotometric Determination of Palladium(II)

The compound has been proposed as a new, sensitive, and selective analytical reagent for the spectrophotometric determination of palladium(II) . The reagent reacts with palladium(II) in the pH range 1–2 to form a yellow-colored complex .

Safety and Hazards

The safety data sheet for a similar compound, Bis(2-chloroethyl)amine hydrochloride, indicates that it is harmful if swallowed and causes severe skin burns and eye damage . It may also cause respiratory irritation and genetic defects . It’s important to handle such compounds with appropriate safety measures.

Mechanism of Action

Mode of Action

It can be hypothesized that the compound might undergo electrophilic aromatic substitution . In this process, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . This intermediate then loses a proton, yielding a substituted benzene ring .

properties

IUPAC Name |

2-(2-chloroethylamino)ethyl benzoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO2.ClH/c12-6-7-13-8-9-15-11(14)10-4-2-1-3-5-10;/h1-5,13H,6-9H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTYWFUWYPFQLKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCCNCCCl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2-Chloroethyl)amino]ethyl benzoate hcl | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine hydrochloride](/img/structure/B3024372.png)

![tert-butyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B3024373.png)

![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B3024375.png)

![4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one hydrochloride](/img/structure/B3024376.png)

![7,8,9,10-Tetrahydro-5H-pyrido[1,2-a]quinoxalin-6(6aH)-one](/img/structure/B3024378.png)

![(3R,7aS)-3-(Trichloromethyl)tetrahydropyrrolo[1,2-c]oxazol-1(3H)-one](/img/structure/B3024381.png)